(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide
Description
This compound features a multifunctional structure with three critical moieties:
- Pyrazole core: The 1-phenylpyrazol-4-yl group introduces aromatic stacking capabilities and electronic diversity.
- Key substituents include a 3-chloro-2-methylphenyl group (steric bulk and lipophilicity) and a cyano group (electronic modulation and dipole interactions).
Properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O3/c1-18-23(29)8-5-9-24(18)31-28(34)20(16-30)14-21-17-33(22-6-3-2-4-7-22)32-27(21)19-10-11-25-26(15-19)36-13-12-35-25/h2-11,14-15,17H,12-13H2,1H3,(H,31,34)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQYBUTBVPHRM-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its applications in pharmacology and medicine.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Chloro-substituted phenyl ring : Enhances lipophilicity and potential receptor interactions.
- Cyano group : Imparts reactivity and may play a role in binding to biological targets.
- Dihydro-benzodioxin moiety : Known for its involvement in various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Condensation Reaction : Reacting 3-chloro-2-methylaniline with appropriate aldehydes to form an intermediate.
- Knoevenagel Condensation : Further reaction with malononitrile to yield the final product.
The biological activity of the compound is primarily attributed to its interaction with various cellular targets. It is believed to modulate enzyme activities and receptor functions through:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with specific receptors that may lead to downstream signaling effects.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast, colon, and lung cancer cell lines.
- Results : The compound demonstrated IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Breast Cancer | 12.5 | |
| Colon Cancer | 15.0 | |
| Lung Cancer | 10.0 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Results : Moderate antibacterial activity was observed, suggesting potential applications in treating infections.
Case Studies
Several studies have focused on the biological activity of similar compounds within the same structural class:
-
Study on Pyrazole Derivatives :
- Investigated the antiproliferative effects of pyrazole-based compounds.
- Found that modifications at the phenyl ring significantly influenced biological activity.
-
Research on Benzodioxin Compounds :
- Evaluated the role of benzodioxin moieties in enhancing anticancer properties.
- Highlighted the importance of structural diversity in developing effective therapeutics.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Comparative Analysis of Key Compounds
Key Findings
Trifluoromethyl substituents (e.g., in 's compound) increase electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins .
Steric and Solubility Profiles :
- The 3-chloro-2-methylphenyl group introduces steric hindrance, possibly reducing metabolic degradation compared to less bulky substituents (e.g., 4-chlorophenyl) .
- Hydroxy-methoxyphenyl groups () improve aqueous solubility via hydrogen bonding, a feature absent in the target compound .
The benzodioxin moiety may mimic catechol structures, enabling interactions with receptors such as adrenergic or dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
